molecular formula C24H14O8 B10788783 4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid

4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid

Cat. No.: B10788783
M. Wt: 430.4 g/mol
InChI Key: BRCWHTNRFUVIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-292213 involves multiple steps, starting with the preparation of the naphthalene derivatives. The key steps include:

Industrial Production Methods

Industrial production of NSC-292213 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

NSC-292213 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of NSC-292213 with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: The compound is used as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: NSC-292213 is investigated for its effects on cellular processes and enzyme inhibition.

    Medicine: The compound shows promise as a therapeutic agent for treating diseases related to its target enzymes and pathways.

    Industry: NSC-292213 is used in the development of new materials and chemical processes.

Mechanism of Action

NSC-292213 exerts its effects by inhibiting specific enzymes, such as arachidonate 12-lipoxygenase and phosphoribosylaminoimidazolecarboxamide formyltransferase. These enzymes play crucial roles in various metabolic pathways, including arachidonic acid metabolism and inflammatory mediator regulation. By inhibiting these enzymes, NSC-292213 can modulate cellular processes and reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NSC-292213 stands out due to its specific inhibitory effects on arachidonate 12-lipoxygenase and phosphoribosylaminoimidazolecarboxamide formyltransferase. Its unique structure allows for selective binding to these enzymes, making it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C24H14O8

Molecular Weight

430.4 g/mol

IUPAC Name

4-[2-(3-carboxy-4-hydroxynaphthalen-1-yl)-2-oxoacetyl]-1-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C24H14O8/c25-19-13-7-3-1-5-11(13)15(9-17(19)23(29)30)21(27)22(28)16-10-18(24(31)32)20(26)14-8-4-2-6-12(14)16/h1-10,25-26H,(H,29,30)(H,31,32)

InChI Key

BRCWHTNRFUVIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)C(=O)C(=O)C3=CC(=C(C4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

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